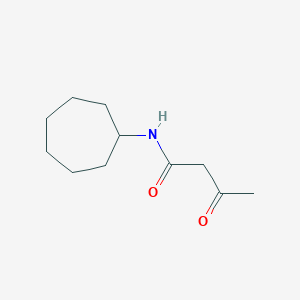

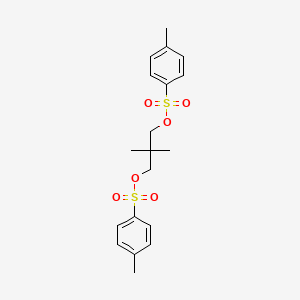

![molecular formula C7H10OS B1267008 8-Thiabicyclo[3.2.1]octan-3-one CAS No. 16892-50-5](/img/structure/B1267008.png)

8-Thiabicyclo[3.2.1]octan-3-one

Vue d'ensemble

Description

8-Thiabicyclo[3.2.1]octan-3-one, also known as thiobicyclo[3.2.1]octan-3-one, is an organic compound that is widely used in synthetic organic chemistry and biochemistry. It is a bicyclic compound, meaning it has two rings of atoms connected by two bridges. This compound is a versatile reagent that has been used in a variety of applications, such as synthesis and biochemistry. In 2.1]octan-3-one.

Applications De Recherche Scientifique

Biochemical Tool in Tropane Alkaloid Biosynthesis

8-Thiabicyclo[3.2.1]octan-3-one has been utilized as a biochemical tool in studying tropane alkaloid biosynthesis. When fed to Datura stramonium transformed root cultures, this compound is metabolized, producing notable products like 8-thiabicyclo[3.2.1]octan-3-ol and its acetyl ester. It also perturbs tropane alkaloid synthesis, affecting the levels of hyoscyamine, tropine, and pseudotropine. This makes this compound a valuable tool for understanding the biosynthesis of tropane alkaloids (Parr et al., 1991).

Regioselectivity in Base-Induced Ring Opening

This compound has been studied for its regioselectivity in base-induced ring opening of hetero-oxabicyclic systems. It undergoes highly regioselective base-induced elimination, offering insights into the correlation between regioselectivity and the proton undergoing abstraction (Lautens et al., 1998).

Mass Spectral Analysis

The low-resolution, electron impact mass spectra of this compound and its derivatives have been a subject of study. These investigations reveal insights into the decomposition schemes and the formation of stable acylium ions, contributing to a better understanding of mass spectrometric analysis (Calinaud et al., 1978).

Asymmetric Epoxidation and Odorant Characteristics

This compound has been synthesized from carvone and used to create chiral sulfides. These sulfides are used as sulfonium ylide promoters for asymmetric epoxidation of aldehydes. Additionally, the odorant characteristics of these compounds have been described, highlighting their potential in fragrance chemistry (Lefranc et al., 2008).

Role in Enantioselective Synthesis

This compound has been instrumental in enantioselective synthesis processes. For example, the tandem Michael-Henry reaction using this compound has led to the creation of bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity, demonstrating its utility in advanced organic synthesis (Ding et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of 8-Thiabicyclo[3.2.1]octan-3-one are the dopamine transporter (DAT) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters, dopamine and serotonin, from the synaptic cleft back into the presynaptic neuron, thereby terminating their action.

Mode of Action

This compound interacts with its targets by inhibiting the function of DAT and SERT . This inhibition prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic neuron.

Biochemical Pathways

The inhibition of DAT and SERT by this compound affects the dopaminergic and serotonergic pathways . The increased concentration of dopamine and serotonin in the synaptic cleft can lead to enhanced neurotransmission. This can have various downstream effects, depending on the specific neural pathways involved.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 8-Thiabicyclo[32The 3 - (3,4-dichlorophenyl) analogue inhibits the DAT and SERT with a potency of IC50 = 5.7 nM and 8.0 nM respectively . These values suggest a high affinity for these targets, which could impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of DAT and SERT. By preventing the reuptake of dopamine and serotonin, the compound can enhance the signaling of these neurotransmitters. This can lead to various effects, depending on the specific neural circuits involved .

Safety and Hazards

The safety information for 8-Thiabicyclo[3.2.1]octan-3-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Analyse Biochimique

Biochemical Properties

8-Thiabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions, particularly in the study of tropane alkaloid biosynthesis. It interacts with enzymes such as tropinone reductase I and tropinone reductase II. These enzymes are crucial in the conversion of tropinone to pseudotropine and tropine, respectively. The compound has been found to inhibit tropinone reductase I, thereby affecting the balance of tropane alkaloids produced .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression related to alkaloid biosynthesis. In transformed root cultures of Datura stramonium, the presence of this compound altered the spectrum of alkaloids produced, indicating its impact on cellular metabolism . The compound’s interaction with tropinone reductase enzymes suggests it may play a role in modulating cellular responses to alkaloid biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. It inhibits tropinone reductase I by binding to its active site, preventing the conversion of tropinone to pseudotropine. This inhibition leads to an accumulation of tropinone and a shift in the balance of alkaloid production . Additionally, the compound’s sulfur atom may contribute to its binding affinity and specificity for these enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the presence of this compound in transformed root cultures leads to sustained changes in alkaloid production over extended periods . This suggests that the compound’s impact on cellular processes is both immediate and long-lasting.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively inhibit tropinone reductase I without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, potentially due to off-target interactions or disruption of essential metabolic pathways . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to tropane alkaloid biosynthesis. It interacts with enzymes such as tropinone reductase I and II, influencing the conversion of tropinone to pseudotropine and tropine. The compound’s inhibition of tropinone reductase I alters the metabolic flux, leading to changes in the levels of specific alkaloids . This highlights its role in modulating metabolic pathways in alkaloid-producing plants.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in particular cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target enzymes to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Propriétés

IUPAC Name |

8-thiabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKYCQOFEBORNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298208 | |

| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16892-50-5 | |

| Record name | NSC121500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-thiabicyclo[3.2.1]octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 8-Thiabicyclo[3.2.1]octan-3-one considered a valuable tool in studying tropane alkaloid biosynthesis?

A1: this compound serves as a structural analog of tropinone, a key intermediate in the biosynthesis of tropane alkaloids []. By substituting the oxygen atom in tropinone's core structure with a sulfur atom, researchers can investigate how this modification affects enzyme activity and metabolic pathways involved in tropane alkaloid production. This can provide valuable insights into the structure-activity relationships of these enzymes and potentially lead to the development of novel alkaloids or inhibitors.

Q2: What are the key chemical reactions involving this compound?

A2: Research highlights the enantioselective deprotonation of this compound using chiral lithium amides []. This reaction generates an enolate intermediate, which can then react with various electrophiles to yield sulfur-containing analogs of tropane alkaloids. This methodology allows for the synthesis of a diverse range of compounds with potential biological activities.

Q3: How does the reactivity of this compound compare to its oxygen counterpart, 9-Thiabicyclo[3.3.1]nonan-3-one?

A3: Studies have investigated the chemical reactivity of this compound in comparison to 9-Thiabicyclo[3.3.1]nonan-3-one [, ]. These comparative studies provide insights into the influence of ring size and structure on the reactivity of these bicyclic ketones, which can inform synthetic strategies and contribute to a deeper understanding of structure-activity relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.